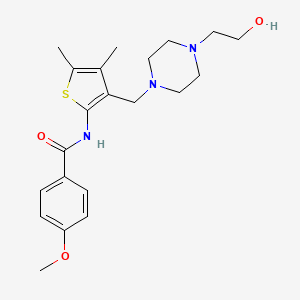

N-(3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide

Description

N-(3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is a synthetic small molecule characterized by a thiophene core substituted with methyl groups at positions 4 and 3. The thiophene ring is further functionalized with a piperazine moiety bearing a 2-hydroxyethyl group and a 4-methoxybenzamide group. Its synthesis likely involves multi-step reactions, including amide coupling and piperazine alkylation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-15-16(2)28-21(22-20(26)17-4-6-18(27-3)7-5-17)19(15)14-24-10-8-23(9-11-24)12-13-25/h4-7,25H,8-14H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMSTTXTZDUJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1CN2CCN(CC2)CCO)NC(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperazine moiety, a thiophene ring, and a methoxybenzamide group. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Antiviral Activity : Some derivatives in the same chemical class have shown antiviral properties by enhancing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication, particularly in Hepatitis B virus (HBV) models .

- Antiproliferative Effects : Compounds with similar structural features have demonstrated antiproliferative activity against various cancer cell lines, suggesting that this compound may also inhibit cell growth through mechanisms such as inducing apoptosis or cell cycle arrest .

- Antioxidant Properties : The presence of methoxy and hydroxyl groups may contribute to antioxidant activity, potentially reducing oxidative stress in cells .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant inhibition of HBV replication. For instance, the compound IMB-0523, a derivative of the phenylbenzamide class, showed promising results in increasing A3G levels and inhibiting both wild-type and drug-resistant HBV strains . These findings suggest that this compound may possess similar antiviral properties.

Antiproliferative Activity

Research on structurally related compounds has shown varying degrees of antiproliferative activity against cancer cell lines such as MCF-7 and HCT116. For example, certain derivatives exhibited IC50 values ranging from 1.2 to 5.3 µM, indicating effective inhibition of cancer cell proliferation .

Case Studies

- Hepatitis B Virus Model : A study using the duck HBV model found that certain benzamide derivatives significantly reduced viral load in treated subjects compared to controls . This highlights the therapeutic potential of compounds like this compound in managing HBV infections.

- Cancer Cell Lines : In another study focusing on antiproliferative effects, compounds with similar structures were tested against multiple cancer cell lines. The results indicated selective cytotoxicity towards MCF-7 cells, with some derivatives achieving IC50 values as low as 1.2 µM .

Data Tables

| Activity Type | Related Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antiviral | IMB-0523 | Not specified | HBV |

| Antiproliferative | Various | 1.2 - 5.3 | MCF-7 |

| Antioxidant | Hydroxy-substituted | Not specified | Various |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several analogs, as outlined below. Key differences in substituents, pharmacological profiles, and synthetic routes are highlighted.

Table 1: Structural and Functional Comparison

Key Findings

Piperazine Modifications: The target compound’s 2-hydroxyethyl-piperazine group enhances hydrophilicity compared to the 3-methylpiperazine in compound 14 . This substitution may improve solubility and bioavailability.

Thiophene vs. Pyridine/Benzodiazepine Cores :

- Thiophene-based compounds (target and ) exhibit greater planarity compared to pyridine (compound 14 ) or benzodiazepine cores (). This could influence π-π stacking interactions in target binding .

Pharmacological Hypotheses: The methoxybenzamide group in the target compound is structurally analogous to kinase inhibitors (e.g., PARP or EGFR inhibitors), suggesting possible enzyme-targeting activity. In contrast, compound 14’s phenoxypyridine motif is linked to serotonin receptor affinity .

Synthetic Complexity :

- The target compound’s synthesis likely requires regioselective thiophene functionalization and piperazine alkylation, similar to methods in (e.g., HBTU-mediated amide coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.